molecular formula C16H16O3S B3025084 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898779-19-6

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Cat. No.: B3025084
CAS No.: 898779-19-6
M. Wt: 288.4 g/mol
InChI Key: XUOZLAZVFWHVEE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylbenzoyl group and a 1,3-dioxolan-2-yl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the 2,4-Dimethylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 1,3-Dioxolan-2-yl Group: The final step involves the formation of the 1,3-dioxolan-2-yl group through the reaction of the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or the thiophene ring to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiophenes.

    Substitution: Various substituted thiophenes and benzoyl derivatives.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular processes. The compound’s unique structural features allow it to engage in specific interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylthiophene: Lacks the 2,4-dimethyl and 1,3-dioxolan-2-yl groups.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 2,4-dimethylbenzoyl group.

    2-(2,4-Dimethylbenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.

Uniqueness

2-(2,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is unique due to the combination of the 2,4-dimethylbenzoyl and 1,3-dioxolan-2-yl groups attached to the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-3-4-12(11(2)9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOZLAZVFWHVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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